molecular formula C11H8ClFO4 B11790589 2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid

2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B11790589
M. Wt: 258.63 g/mol
InChI Key: FUQDJZQLAGHPHE-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound with a complex structure that includes a tetrahydrofuran ring, a carboxylic acid group, and a chlorofluorophenyl group

Preparation Methods

The synthesis of 2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Chemical Reactions Analysis

2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H8ClFO4

Molecular Weight

258.63 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C11H8ClFO4/c12-6-2-1-3-7(13)9(6)10-5(11(15)16)4-8(14)17-10/h1-3,5,10H,4H2,(H,15,16)

InChI Key

FUQDJZQLAGHPHE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)C2=C(C=CC=C2Cl)F)C(=O)O

Origin of Product

United States

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